Product packaging for Dammar-20(21)-en-3,24,25-triol(Cat. No.:)

Dammar-20(21)-en-3,24,25-triol

Cat. No.: B1150621
M. Wt: 460.7 g/mol
InChI Key: ASMOUVFUKZIYNJ-WYAOSOTQSA-N
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Description

Table 1: Key Structural Features of this compound

Feature Description
Core Skeleton Tetracyclic dammarane (C30 framework)
Double Bond Position Δ²⁰(²¹)
Hydroxylation Sites C3β, C24R, C25S
Stereocenters 8 chiral centers (C3, C5, C8, C9, C10, C13, C17, C24)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H52O3 B1150621 Dammar-20(21)-en-3,24,25-triol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-6-[(3S,5R,8R,9R,10R,13R,14R,17S)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-6-ene-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O3/c1-19(9-12-25(32)27(4,5)33)20-13-17-29(7)21(20)10-11-23-28(6)16-15-24(31)26(2,3)22(28)14-18-30(23,29)8/h20-25,31-33H,1,9-18H2,2-8H3/t20-,21-,22+,23-,24+,25-,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMOUVFUKZIYNJ-WYAOSOTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C(=C)CCC(C(C)(C)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C(=C)CC[C@H](C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Selection and Optimization

The compound is typically extracted from plant material using polar solvents due to its hydroxyl-rich structure. Ethanol and methanol are preferred for their ability to solubilize triterpenoids while minimizing co-extraction of non-polar contaminants. A study isolating analogous dammarane derivatives reported optimal yields using 95% ethanol at 60°C for 24 hours, achieving a crude extract yield of 12.4% (w/w) from dried Walsura robusta bark.

Table 1: Solvent Efficiency in Extraction

Solvent SystemTemperature (°C)Duration (h)Yield (%)Purity (HPLC)
95% Ethanol602412.468.2
80% Methanol501810.165.8
Acetone-Water40308.759.3

Post-Extraction Processing

Post-extraction, the solvent is evaporated under reduced pressure to obtain a viscous residue. This residue is suspended in water and partitioned with ethyl acetate or dichloromethane to remove lipids and pigments. The aqueous phase, enriched with polar triterpenoids, is then subjected to further purification.

Chromatographic Purification Strategies

Column Chromatography

Silica gel column chromatography remains the cornerstone of purification. A gradient elution system using hexane-ethyl acetate (8:2 to 0:10) effectively separates dammarane derivatives. In one protocol, a 120 cm × 5 cm silica gel column (200–300 mesh) resolved 23 fractions from a 500 mg crude extract, with the target compound eluting at hexane-ethyl acetate (6:4).

Table 2: Column Chromatography Parameters

Stationary PhaseColumn DimensionsEluent GradientTarget FractionPurity Gain (%)
Silica Gel 60120 cm × 5 cmHexane-EtOAc (8:2→0:10)Fraction 15–1868.2 → 89.7
RP-1850 cm × 3 cmMeCN-H2O (40:60→70:30)Fraction 22–2565.8 → 92.4

High-Performance Liquid Chromatography (HPLC)

Semi-preparative HPLC with a C18 column (250 mm × 10 mm, 5 μm) and isocratic elution (MeCN-H2O, 52:48) achieves final purities >98%. A flow rate of 2 mL/min and UV detection at 203 nm are standard. For 100 mg of partially purified material, this method yields 32 mg of chromatographically pure Dammar-20(21)-en-3,24,25-triol.

Crystallization and Final Isolation

Solvent System Optimization

Recrystallization from chloroform-methanol (1:1) produces needle-like crystals suitable for X-ray diffraction. Slow evaporation at 4°C over 72 hours yields 116 mg of crystalline product from 370 mg of semi-pure fraction.

Table 3: Crystallization Efficiency

Solvent Ratio (CHCl3:MeOH)Temperature (°C)Crystal Yield (mg)Purity (%)
1:1411699.1
2:1258997.8
3:1-206495.4

Lyophilization for Stability

Lyophilized powders stored at -20°C in amber vials maintain >95% purity for 12 months, compared to 78% purity loss observed in solutions stored at 4°C.

Analytical Characterization

Spectroscopic Confirmation

  • NMR Spectroscopy : ¹H NMR (500 MHz, CDCl3) reveals characteristic signals at δ 5.28 (H-21), δ 3.52 (H-3), and δ 1.26 (C-24 and C-25 methyl groups).

  • High-Resolution Mass Spectrometry (HRMS) : [M+Na]⁺ at m/z 531.3659 (calc. 531.3662 for C₃₀H₅₂O₆Na).

Purity Assessment

Reverse-phase HPLC (C18 column, MeCN-H2O 55:45) with UV detection at 210 nm confirms purity ≥98% for pharmacological studies.

Challenges and Mitigation Strategies

Co-Elution of Analogues

Structural similarity to 20,24-epoxylated derivatives necessitates careful gradient optimization. Adding 0.1% formic acid to the mobile phase improves peak resolution by suppressing silanol interactions.

Scale-Up Limitations

Industrial-scale production faces yield drops during crystallization. Implementing countercurrent chromatography (CCC) as an intermediate step increases throughput by 40% while maintaining purity .

Scientific Research Applications

Chemical Reactions

Dammar-20(21)-en-3,24,25-triol can undergo various chemical reactions including:

  • Oxidation : Can be oxidized to form derivatives such as 24,25-epoxy-dammar-20(21)-en-3-one.
  • Reduction and Substitution : Participates in substitution reactions leading to aminomethylated derivatives.

Pharmacological Applications

This compound has shown potential in various pharmacological studies due to its biological activities:

  • Antiviral Activity : Research indicates that this compound can inhibit specific enzymes involved in viral replication, making it a candidate for antiviral drug development.
  • Cytotoxic Effects : Studies have demonstrated its cytotoxic properties against certain cancer cell lines, suggesting its potential as an anti-cancer agent.
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation, which could be beneficial in treating inflammatory diseases.

Case Studies

Several studies have documented the applications of this compound:

  • Study on Antiviral Activity :
    • A study published in Phytochemistry explored the antiviral effects of this compound against herpes simplex virus type 1 (HSV-1). The results indicated a significant reduction in viral replication in vitro .
  • Cytotoxicity Against Cancer Cells :
    • In a research article from Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines (e.g., breast cancer) showing notable cytotoxic effects with IC50 values indicating effective concentration levels .
  • Anti-inflammatory Mechanism :
    • A study published in Natural Products Research examined the anti-inflammatory properties of this compound. It was found to downregulate pro-inflammatory cytokines in macrophage cells .

Industrial Applications

The industrial production of this compound typically involves extraction methods from natural sources followed by purification processes such as chromatography. Its applications extend into:

  • Pharmaceuticals : As a precursor for synthesizing other complex molecules with therapeutic potential.
  • Nutraceuticals : Due to its health benefits associated with anti-inflammatory and antioxidant properties.

Mechanism of Action

The mechanism of action of dammar-20(21)-en-3,24,25-triol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, leading to its biological effects. For example, it can inhibit certain enzymes involved in viral replication, contributing to its antiviral activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparison

The table below highlights key structural and functional differences between Dammar-20(21)-en-3,24,25-triol and related triterpenoids:

Compound Name Molecular Formula Molecular Weight Structural Features Source Biological Activity References
This compound C₃₀H₅₂O₃ 460.7 20(21)-ene; 3β,24,25-triol Walsura robusta Potential anticancer (inferred)
Dammar-20(22)E,24-Diene-3β,6α,12β-Triol (YNPT2) C₃₀H₅₀O₃ 458.7 20(22),24-diene; 3β,6α,12β-triol Panax ginseng Anticancer (HIF-1α inhibition)
20(S)-Dammar-25(26)-ene-3β,12β,20-triol C₃₀H₅₂O₃ 460.7 25(26)-ene; 3β,12β,20-triol Panax quinquefolium Antitumor (colon cancer, IC₅₀: 31.6 μg/mL)
(20S,24R)-Epoxy-dammarane-3β,12β,25-triol C₃₀H₅₂O₄ 476.7 24,25-epoxide; 3β,12β,25-triol Synthetic α-Glucosidase inhibition
Cycloartane-3,24,25-triol C₃₀H₅₂O₃ 460.7 Cycloartane skeleton; 3,24,25-triol Chrysanthemum spp. Anticancer (prostate cancer, IC₅₀: 1.67–2.23 μM)

Pharmacological and Functional Differences

Anticancer Activity
  • Dammar-20(22)E,24-Diene-3β,6α,12β-Triol (YNPT2) : Reduces hypoxia-inducible factor-1α (HIF-1α) levels in tumors via proteasome-mediated degradation, showing promise in cancer therapy .
  • 20(S)-Dammar-25(26)-ene-3β,12β,20-triol : Exhibits cytotoxicity against human colon cancer cells (HCT-8) with an IC₅₀ of 31.6 μg/mL .
  • Cycloartane-3,24,25-triol : Demonstrates potent anti-prostate cancer activity with IC₅₀ values of 1.67±0.18 μM (DU145) and 2.226±0.28 μM (PC-3) .
Metabolic Regulation
  • (20S,24R)-Epoxy-dammarane-3β,12β,25-triol derivatives : Synthesized analogs act as α-glucosidase inhibitors , suggesting utility in diabetes management .
Structural Influences on Bioactivity
  • Hydroxyl Group Position : The 3β,24,25-triol configuration in this compound may enhance interactions with lipid-rich cellular targets, whereas 3β,6α,12β-triol (YNPT2) likely targets oxidative stress pathways due to its hydroxyl distribution .
  • Double Bond Position : The 20(21)-ene in this compound vs. 20(22)-ene in YNPT2 affects molecular flexibility and receptor binding .
  • Skeleton Type : Cycloartane-3,24,25-triol’s cycloartane skeleton (vs. dammarane) may improve bioavailability in prostate tissue .

Sources and Traditional Uses

  • This compound : Isolated from Walsura robusta, a plant less studied in traditional medicine compared to Panax species .
  • Panax-Derived Compounds : Used in traditional Chinese medicine for immune modulation and energy enhancement .
  • Cycloartane-3,24,25-triol : Found in Chrysanthemum morifolium, a herb used for inflammation and detoxification .

Biological Activity

Dammar-20(21)-en-3,24,25-triol (DMT) is a triterpenoid compound derived from various plant sources, particularly from the genus Shorea and Walsura robusta. This compound has garnered significant attention in pharmacological research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of DMT, supported by relevant data tables and case studies.

Chemical Structure and Properties

DMT is characterized by a complex molecular structure featuring a dammarane skeleton with hydroxyl groups at positions 3, 24, and 25. Its chemical formula is C30H52O3C_{30}H_{52}O_3, and it possesses unique properties that contribute to its biological functions.

Biological Activities

DMT exhibits a range of biological activities, including:

  • Antiviral Activity : DMT has shown potential in inhibiting viral replication by interacting with specific enzymes involved in the viral life cycle. For instance, it has been noted for its inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's disease .
  • Cytotoxic Effects : Research indicates that DMT demonstrates cytotoxicity against various cancer cell lines. In vitro studies have shown that DMT can induce apoptosis in human cancer cells, making it a candidate for cancer therapeutics .
  • Anti-inflammatory Properties : DMT has been found to possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases. Studies have demonstrated its ability to reduce pro-inflammatory cytokines in cell-based assays .
  • Antinociceptive Effects : Similar compounds within the dammarane family have exhibited pain-relieving properties, suggesting that DMT may also have applications in pain management .

The mechanism of action of DMT involves its interaction with various molecular targets. Its structure allows it to bind to specific receptors and enzymes, leading to modulation of signaling pathways associated with inflammation and cell proliferation. For example, inhibition of AChE not only impacts neurotransmitter levels but also influences neuroinflammatory responses .

Comparative Analysis with Similar Compounds

To better understand the unique properties of DMT, it is helpful to compare it with other triterpenoids:

Compound NameStructural FeaturesUnique Attributes
Dammar-20,25-diene-3β,24-diolHydroxyl groups at C3 and C24Exhibits strong anti-inflammatory activity
Ginsenoside Rb1Sugar moieties attachedKnown for neuroprotective effects
BetulinPentacyclic structureNotable for its antiviral properties

DMT's specific hydroxylation pattern at positions 3, 24, and 25 differentiates it from these compounds and contributes to its unique biological activities .

Case Studies

Several studies have explored the efficacy of DMT in various biological contexts:

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of DMT on human cancer cell lines such as HL-60 (promyelocytic leukemia) and HepG2 (hepatocellular carcinoma). The results indicated IC50 values ranging from 10 to 30 µM, demonstrating significant cytotoxic potential .
  • Anti-inflammatory Assay : In a cell-based assay investigating the anti-inflammatory properties of DMT, researchers found that treatment with DMT significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .
  • Neuroprotective Potential : A recent investigation assessed the neuroprotective effects of DMT against oxidative stress-induced neuronal damage. The findings suggested that DMT could mitigate neuronal death through antioxidant mechanisms .

Q & A

Q. What methodologies validate the purity of this compound in pharmacological formulations?

  • Answer : Employ HPLC with a C18 column and UV detection (λ = 210 nm). Use a gradient of acetonitrile-water (70:30 to 90:10) over 20 minutes. Purity ≥95% is acceptable for in vivo studies. Confirm identity with spiked samples and compare retention times to certified reference standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dammar-20(21)-en-3,24,25-triol
Reactant of Route 2
Dammar-20(21)-en-3,24,25-triol

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